1-Phenyl-2-(p-tolyl)ethylamine
Description
Significance of Chiral Amines in Organic Synthesis
Chiral amines are crucial in stereoselective organic synthesis. sigmaaldrich.comsigmaaldrich.com They are utilized as resolving agents, building blocks, and chiral auxiliaries. sigmaaldrich.com Their widespread application in asymmetric synthesis includes acting as chiral bases in enantioselective deprotonation reactions and resolving racemic mixtures of acids. sigmaaldrich.com The synthesis of chiral amines is a significant area of research, with methods like asymmetric reductive amination being highly versatile. researchgate.net This process involves the condensation of a carbonyl compound with an amine to form an imine, which is then asymmetrically reduced to the target chiral amine. researchgate.net
Chiral primary amines, in particular, are valuable synthetic intermediates for constructing a variety of amine-containing natural products, pharmaceuticals, and agrochemicals. researchgate.net The development of new catalytic methods, such as photoredox catalysis, has expanded the ways to synthesize these important molecules. thieme-connect.com
Historical Development and Initial Investigations of 1-Phenyl-2-(p-tolyl)ethylamine (B104309)
The development of this compound and similar chiral amines is rooted in the broader history of research into stereoselective synthesis. Early investigations into related compounds, such as (S)-(-)-1-(p-Tolyl)ethylamine, in the latter half of the 20th century focused on their optical resolution and purification. smolecule.com Patented methods from the 1980s described the resolution of racemic mixtures using techniques like crystallization with cinnamate (B1238496) salts. smolecule.comgoogle.com
For this compound specifically, research has explored various methods for its resolution to obtain enantiomerically pure forms. One notable method involves diastereomeric salt formation. lookchem.com For instance, using (S)-mandelic acid as a resolving agent allows for the selective crystallization of either the (R)- or (S)-enantiomer by adjusting the solvent's dielectric constant. lookchem.com Another approach is the purification of optically active this compound by recrystallizing its salt with hydrogen bromide, a method that is considered industrially advantageous. google.com
Overview of Research Areas for this compound
The research applications of this compound are diverse and significant. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com In organic chemistry, it serves as a versatile building block for creating more complex molecules. chemimpex.com
One of the prominent industrial applications of this compound is in the synthesis of optically active pyrethroid compounds, which are used as insecticides. chemicalbook.comresearchgate.net It is also utilized in the synthesis of stereodynamic probes for primary amines, such as 2,2''-Dihydroxybenzil. chemicalbook.com Furthermore, its chiral nature makes it valuable in asymmetric synthesis and as a resolving agent for racemic acids, such as in the industrial-scale resolution of chrysanthemic acid enantiomers. lookchem.comresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | nih.govvwr.comchemscene.com |
| Molecular Weight | 211.30 g/mol | nih.govchemscene.com |
| Appearance | Colorless liquid | cymitquimica.com |
| Melting Point | 140.5 °C | lookchem.com |
| Boiling Point | 317.847 °C at 760 mmHg | lookchem.com |
| Flash Point | 164 °C | lookchem.comvwr.com |
| Density | 1.02 g/cm³ | lookchem.comvwr.com |
| Purity | ≥98.0% | vwr.combiocompare.com |
| IUPAC Name | (1S)-2-(4-methylphenyl)-1-phenylethanamine | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDZTXDTPZBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962412 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42291-04-3, 30275-30-0 | |
| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Phenyl 2 P Tolyl Ethylamine
Racemic Synthesis Approaches
The preparation of 1-Phenyl-2-(p-tolyl)ethylamine (B104309) as a racemic mixture, containing equal amounts of both enantiomers, has been approached through various established and contemporary synthetic pathways.
Classical Multi-Step Pathways
Traditional methods for the synthesis of racemic this compound often rely on well-established reactions in organic chemistry. These multi-step sequences typically involve the formation of the carbon skeleton followed by the introduction of the amine functionality.
One classical approach is the Leuckart reaction , a method for the reductive amination of ketones. wikipedia.orgmdma.chalfa-chemistry.commdpi.com This reaction would theoretically involve the treatment of 1-phenyl-2-(p-tolyl)ethanone with formamide (B127407) or ammonium (B1175870) formate (B1220265) at elevated temperatures to yield the corresponding amine. wikipedia.org The mechanism involves the formation of an intermediate imine, which is then reduced in situ. wikipedia.org
Another venerable method is reductive amination , which provides a more direct route. youtube.comnih.gov In this process, 1-phenyl-2-(p-tolyl)ethanone would be reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent to form the target amine. A variety of reducing agents can be employed, offering flexibility in reaction conditions.
A third classical pathway could involve a Grignard reaction . For instance, the reaction of benzyl (B1604629) cyanide with p-tolylmagnesium bromide would form an intermediate imine that upon hydrolysis and subsequent reduction would yield this compound. art-xy.com
Table 1: Comparison of Classical Racemic Synthesis Pathways
| Method | Starting Materials | Key Intermediates | General Conditions |
| Leuckart Reaction | 1-phenyl-2-(p-tolyl)ethanone, Formamide/Ammonium Formate | Imine, Formyl amide | High temperature |
| Reductive Amination | 1-phenyl-2-(p-tolyl)ethanone, Ammonia source, Reducing agent | Imine | Varies with reducing agent |
| Grignard Reaction | Benzyl cyanide, p-Tolylmagnesium bromide | Imine | Anhydrous ether solvent |
Modern Convergent Synthesis Strategies
One such strategy could employ a Suzuki-Miyaura cross-coupling reaction to construct the 1,2-diarylethane backbone. nih.govharvard.edunih.gov For example, a suitable bromo- or iodo-substituted phenylethylamine precursor could be coupled with a p-tolylboronic acid derivative. This method offers a powerful way to form the carbon-carbon bond between the two aromatic rings. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications where stereochemistry is crucial. Asymmetric synthesis strategies aim to produce a single enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture.
Enantioselective Catalytic Methods for Chiral Amine Formation
Catalytic asymmetric synthesis represents a highly efficient approach to chiral amines. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
The design of the chiral catalyst is paramount for achieving high enantioselectivity. For the synthesis of chiral amines like this compound, catalysts are often based on transition metals complexed with chiral ligands. The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.
Commonly used chiral auxiliaries in asymmetric synthesis include derivatives of amino alcohols and other readily available chiral molecules. wikipedia.orgsigmaaldrich.comtcichemicals.commdpi.comnih.gov While specific catalysts optimized for this compound are not extensively detailed in readily available literature, general principles of chiral catalyst design for the asymmetric synthesis of 1,2-diarylethylamines would apply. This involves the use of chiral phosphine (B1218219) ligands, diamine ligands, or other bidentate ligands that can coordinate to a metal center (e.g., rhodium, iridium, or ruthenium) and create a well-defined chiral pocket.
The success of an enantioselective catalytic reaction is highly dependent on the reaction conditions. Factors such as solvent, temperature, pressure, and the nature of the substrate and catalyst all play a critical role in determining the enantiomeric excess (e.e.) of the product.
For the asymmetric synthesis of this compound, a potential route is the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor. The choice of solvent can significantly influence the solubility of the catalyst and substrate, as well as the stability of key intermediates. Temperature and hydrogen pressure are also critical parameters that need to be optimized to achieve both high conversion and high enantioselectivity.
Table 2: Factors Influencing Enantioselectivity in Asymmetric Catalysis
| Parameter | Influence on Enantioselectivity | General Optimization Strategy |
| Chiral Ligand | Creates the chiral environment; primary determinant of stereochemical outcome. | Screening of a library of ligands with varied steric and electronic properties. |
| Metal Precursor | Influences catalytic activity and can affect the geometry of the catalyst complex. | Evaluation of different metal sources (e.g., Rh, Ir, Ru). |
| Solvent | Affects catalyst solubility, substrate conformation, and transition state energies. | Screening of a range of solvents with varying polarity and coordinating ability. |
| Temperature | Lower temperatures often lead to higher enantioselectivity due to larger differences in the activation energies of the diastereomeric transition states. | Systematic variation of temperature to find the optimal balance between reaction rate and enantioselectivity. |
| Pressure | In hydrogenation reactions, pressure affects the concentration of hydrogen and can influence the catalytic cycle. | Optimization of hydrogen pressure to maximize both activity and selectivity. |
| Additives | Can act as co-catalysts, scavengers, or modify the catalyst structure. | Introduction of acids, bases, or other additives to improve catalyst performance. |
Diastereoselective Synthesis through Chiral Auxiliary Mediation
A plausible and effective strategy for the asymmetric synthesis of this compound involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. One such approach is the diastereoselective reductive amination of a prochiral ketone, utilizing a readily available chiral amine as the auxiliary.
Auxiliary Selection and Derivatization Strategies
The selection of an appropriate chiral auxiliary is paramount to achieving high diastereoselectivity. (R)-1-Phenylethylamine is a suitable and widely used chiral auxiliary for the synthesis of other chiral amines. The synthetic strategy commences with the condensation of a prochiral ketone, such as 1-phenyl-1-(p-tolyl)acetone, with (R)-1-phenylethylamine to form a chiral imine intermediate. This derivatization step introduces the chiral auxiliary into the molecule, setting the stage for the diastereoselective reduction.
The formation of the imine can be facilitated by a dehydrating agent or by azeotropic removal of water. The stability and conformational preferences of this chiral imine are crucial for inducing facial selectivity in the subsequent reduction step.
Diastereomer Separation and Auxiliary Cleavage
The diastereoselective reduction of the chiral imine intermediate can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The chiral auxiliary, in this case, the (R)-1-phenylethyl group, sterically hinders one face of the imine, directing the hydride attack to the opposite face. This results in the formation of a mixture of diastereomeric amines, with one diastereomer being predominant.
The resulting diastereomeric amines can often be separated by physical methods such as fractional crystallization or column chromatography, owing to their different physical properties.
Once the desired diastereomer has been isolated, the chiral auxiliary must be cleaved to yield the target enantiomerically pure this compound. For an N-benzyl-type auxiliary like 1-phenylethylamine, catalytic hydrogenolysis is a common and effective cleavage method. This is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This process cleaves the C-N bond between the auxiliary and the target amine, releasing the desired product and the recoverable chiral auxiliary.
Chiral Resolution Techniques for this compound
An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This classical method involves the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Diastereomeric Salt Formation and Preferential Crystallization
This technique relies on the principle that diastereomers have different physical properties, including solubility. By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. Due to their differential solubility in a given solvent system, one diastereomer will preferentially crystallize, allowing for its separation by filtration.
Selection of Chiral Resolving Agents
The choice of the chiral resolving agent is a critical factor for successful resolution. For the resolution of this compound, the hemiphthalate of (S)-isopropylidene glycerol (B35011) has been identified as an effective resolving agent. This chiral acidic resolving agent reacts with the racemic amine to form a pair of diastereomeric salts.
| Resolving Agent | Target Compound |
| Hemiphthalate of (S)-isopropylidene glycerol | (±)-1-Phenyl-2-(p-tolyl)ethylamine |
Optimization of Crystallization Conditions
The efficiency of the resolution is highly dependent on the crystallization conditions. Key parameters that require optimization include the choice of solvent, temperature, and concentration. For the resolution of (±)-1-Phenyl-2-(p-tolyl)ethylamine with the hemiphthalate of (S)-isopropylidene glycerol, a mixture of isopropanol (B130326) and water has been found to be an effective solvent system. Specifically, a 93:7 isopropanol/water mixture at a specific saturation level of the more soluble diastereomeric salt has been shown to provide a high yield and excellent enantiomeric excess of the desired (S)-1-Phenyl-2-(p-tolyl)ethylamine. The less soluble diastereomeric salt, (S)-1-Phenyl-2-(p-tolyl)ethylamine·(R)-hemiphthalate of (S)-isopropylidene glycerol, precipitates from the solution, allowing for its isolation. Subsequent treatment of the isolated salt with a base liberates the free (S)-amine.
| Parameter | Optimized Condition | Outcome |
| Solvent System | 93/7 Isopropanol/Water | Maximizes solubility difference between diastereomeric salts. |
| Saturation | At the point of saturation of the more soluble salt | Achieves high yield and >99% enantiomeric excess of the (S)-enantiomer. |
| Temperature | Not specified, but crucial for controlling solubility | Affects the rate of crystallization and purity of the isolated salt. |
Advanced Chromatographic Chiral Separation Methods
Preparative-Scale Chromatographic Resolution
The isolation of individual enantiomers of this compound from a racemic mixture on a preparative scale can be effectively achieved through chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary methods employed for such resolutions, offering pathways to obtain high-purity enantiomers suitable for further applications.
The selection of the appropriate chiral stationary phase and mobile phase is critical for a successful preparative separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and high loading capacity in the enantioseparation of various compounds, including aromatic amines. Additionally, Pirkle-type "brush" stationary phases are specifically designed for the resolution of chiral molecules through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
For the specific resolution of this compound, a Pirkle-type chiral stationary phase has been identified as effective. The Chirex 3022 phase, which incorporates (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine linked via a urea (B33335) group, is designed for the separation of amines and amino alcohols. This CSP provides the necessary chiral environment for the differential interaction with the enantiomers of this compound.
While detailed preparative-scale chromatographic parameters for this compound are not extensively documented in publicly available literature, data from analytical-scale separations and general principles of scaling up chiral separations provide a strong basis for developing a preparative method. The transition from an analytical to a preparative scale involves increasing the column diameter and particle size of the stationary phase to accommodate larger sample loads. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is optimized to achieve the best balance between resolution and throughput.
The following table outlines a representative set of conditions for the analytical-scale chiral HPLC separation of this compound, which would serve as the foundation for scaling up to a preparative method.
Table 1: Analytical Chiral HPLC Parameters for this compound Resolution
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Chirex 3022 ((S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine urea linkage) |
| Separation Factor (α) | 1.12 |
| Typical Mobile Phase | Hexane/Dicholorethane/Ethanol-TFA |
To move to a preparative scale, a larger diameter column packed with the same Chirex 3022 stationary phase would be employed. The mobile phase composition would be fine-tuned to maximize the separation efficiency while allowing for a higher concentration of the racemic mixture to be injected. The flow rate would also be increased proportionally to the column size to maintain a similar linear velocity. The goal of preparative chromatography is to maximize the amount of purified enantiomers obtained per unit of time, which requires careful optimization of all chromatographic parameters.
Stereochemical Aspects and Structural Elucidation of 1 Phenyl 2 P Tolyl Ethylamine
Chirality and Absolute Configuration Determination
Chirality is a fundamental property of 1-Phenyl-2-(p-tolyl)ethylamine (B104309), originating from a tetrahedral carbon atom bonded to four different substituents. This chiral center is the C1 carbon of the ethylamine (B1201723) backbone, which is attached to a phenyl group, a hydrogen atom, an amino group (-NH2), and a p-tolyl-methyl group (-CH2-C6H4-CH3). The presence of this stereocenter means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.
The absolute configuration of each enantiomer is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com This systematic procedure involves assigning priorities to the four groups attached to the chiral center based on atomic number.
Identify the chiral center: This is the carbon atom bonded to the phenyl ring, the amino group, a hydrogen, and the p-tolyl-methyl group.
Assign priorities: The priority of each group is determined by the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.
Priority 1: The Nitrogen atom of the amino group (-NH2) has the highest atomic number (Z=7).
Priority 2: The Carbon atom of the phenyl group (-C6H5). This carbon is bonded to other carbons.
Priority 3: The Carbon atom of the p-tolyl-methyl group (-CH2-C6H4-CH3). This carbon is also bonded to other carbons. To break the tie with the phenyl group, we look at the next atoms. The phenyl carbon is bonded to two other carbons within the ring, whereas the benzylic carbon of the p-tolyl-methyl group is bonded to one carbon (of the tolyl ring) and two hydrogens. Therefore, the phenyl group has a higher priority.
Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).
Orient the molecule: The molecule is viewed with the lowest-priority group (the hydrogen atom) pointing away from the observer.
Determine the configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is observed.
If the direction is clockwise , the configuration is assigned as (R) (from the Latin rectus).
If the direction is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister). masterorganicchemistry.com
This method allows for the unambiguous description of the specific three-dimensional arrangement of each enantiomer, such as (S)-1-Phenyl-2-(p-tolyl)ethylamine and (R)-1-Phenyl-2-(p-tolyl)ethylamine. tcichemicals.comcymitquimica.com
The distinct stereochemistry of the (R) and (S) enantiomers is critical in processes involving molecular recognition, especially in biological systems. Since enzymes, receptors, and other biological macromolecules are themselves chiral, they interact differently with each enantiomer of a chiral molecule. This principle is fundamental in drug discovery and development. chemimpex.com
The (S)-enantiomer of this compound, for instance, is utilized as a key intermediate in the synthesis of various bioactive and pharmaceutical compounds. chemimpex.com Its specific spatial configuration allows it to fit into the active site of a target enzyme or receptor with a different affinity and orientation compared to its (R)-counterpart. This can lead to significant differences in pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to side effects. chemimpex.com The versatility of chiral amines like this compound in asymmetric synthesis is prized for its ability to produce enantiomerically pure compounds, which is crucial for maximizing therapeutic efficacy. chemimpex.comnih.gov
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
In the crystalline state, molecules of this compound would be held together by various intermolecular forces. The primary amine group is capable of acting as a hydrogen bond donor, forming N-H···N or N-H···π interactions. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal lattice. Additionally, π-π stacking interactions between the phenyl and p-tolyl rings of adjacent molecules would likely contribute to the stability of the crystal structure. Intramolecular interactions, such as weak C-H···π interactions, might also be present, influencing the conformation of the molecule.
Conformational Analysis
The conformational flexibility of this compound arises from the rotation around the single bonds of the ethylamine backbone. The relative orientation of the phenyl and p-tolyl groups is a key aspect of its conformational landscape. Computational modeling, in conjunction with experimental data from techniques like NMR (e.g., NOESY), can be used to determine the preferred conformations in solution. The conformational preferences are influenced by a balance of steric hindrance between the bulky aromatic groups and stabilizing non-covalent interactions. Understanding the conformational behavior is important as it can influence the molecule's physical and chemical properties.
Experimental Conformational Studies via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational preferences of molecules in solution. By analyzing parameters such as chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect), it is possible to deduce the time-averaged conformation of a molecule.
A hypothetical experimental approach would involve variable temperature NMR studies to probe the rotational barriers around the C-C single bonds. nih.govyoutube.com At low temperatures, the interconversion between different rotamers might be slow enough on the NMR timescale to allow for the observation of distinct sets of signals for each populated conformer.
Table 1: Hypothetical ¹H NMR Data for Conformational Analysis of this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Information Gained |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | Confirmation of phenyl and p-tolyl groups |
| Methine (CH) | 4.0 - 4.5 | Quartet or Doublet of Doublets | Dihedral angle with methylene protons |
| Methylene (CH₂) | 2.8 - 3.5 | Multiplet (AB quartet) | Diastereotopicity, dihedral angles |
| Methyl (CH₃) | 2.3 - 2.4 | Singlet | Presence of the tolyl group |
| Amine (NH₂) | 1.5 - 3.0 | Broad Singlet | Presence of the primary amine |
Note: This table is predictive and not based on published experimental data for this compound.
Conformational Preferences in Solution and Solid State
In the absence of direct experimental data for this compound, its conformational preferences can be inferred from studies of analogous 1,2-diarylethanes and phenylethylamines. The conformation of such molecules is primarily governed by the interplay of steric hindrance between the bulky aryl groups and stabilizing electronic interactions.
In Solution:
In solution, this compound is expected to exist as a mixture of rapidly interconverting conformers. The three classical staggered conformations around the central C-C bond are anti (or trans) and two gauche conformations.
Anti Conformation: The phenyl and p-tolyl groups are positioned at a dihedral angle of approximately 180°. This conformation generally minimizes steric repulsion between the large substituents.
Gauche Conformations: The phenyl and p-tolyl groups are at a dihedral angle of approximately 60° or -60°. While sterically more demanding than the anti conformer, gauche conformations can be stabilized by intramolecular interactions such as π-π stacking or CH-π interactions, if the orientation of the rings is favorable.
For similar phenylethylamines, computational studies have often indicated a preference for an extended or anti-like conformation. nih.gov However, the presence of two bulky aryl groups in this compound might lead to a more complex conformational equilibrium. The polarity of the solvent can also influence the conformational preferences by stabilizing or destabilizing certain conformers through differential solvation.
In the Solid State:
In the solid state, molecules adopt a single, low-energy conformation that allows for efficient crystal packing. X-ray crystallography is the definitive method for determining the solid-state structure. While no crystal structure for this compound has been reported in the searched literature, it is reasonable to hypothesize that the molecule would adopt a conformation that minimizes steric clashes and maximizes intermolecular interactions, such as hydrogen bonding involving the amine group and van der Waals forces.
The solid-state conformation could be either anti or gauche, depending on which allows for the most stable crystal lattice. It is not uncommon for the solid-state conformation to differ from the most stable conformation in solution, as crystal packing forces can play a significant role in determining the molecular geometry.
Table 2: Summary of Expected Conformational Preferences
| State | Predominant Conformer(s) | Key Influencing Factors |
| Solution | Equilibrium of anti and gauche conformers | Steric hindrance, intramolecular interactions, solvent polarity |
| Solid State | A single, low-energy conformer (either anti or gauche) | Crystal packing forces, intermolecular interactions |
Note: This table is based on general principles of conformational analysis and analogies to similar molecules, not on specific experimental data for this compound.
Computational and Theoretical Chemistry Studies of 1 Phenyl 2 P Tolyl Ethylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool in computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost.
DFT calculations can provide a detailed picture of the electronic structure of 1-Phenyl-2-(p-tolyl)ethylamine (B104309). A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. wuxibiology.com
For this compound, the HOMO would likely be localized on the electron-rich aromatic rings (phenyl and p-tolyl groups), indicating these are the probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the molecule, representing the regions where a nucleophilic attack might occur. Understanding the distribution and energies of these orbitals is fundamental to predicting the molecule's behavior in chemical reactions.
Table 1: Key Electronic Properties from DFT Calculations
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Electron Density | The probability of finding an electron at a particular point. | Reveals the distribution of charge within the molecule. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
DFT calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed for this compound. researchgate.netresearchgate.net
By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when compared with experimental data, can help in the definitive assignment of signals to specific atoms within the molecule. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted, generating a theoretical IR spectrum. This can be invaluable for identifying characteristic functional group vibrations.
DFT can be employed to predict the reactivity of this compound and to gain insights into potential reaction mechanisms. researchgate.net By calculating various reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and softness, one can quantitatively assess the molecule's reactivity.
Furthermore, DFT can be used to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction pathways and kinetics. nih.gov Such studies are crucial for predicting the feasibility of a reaction and for understanding the factors that control its outcome.
Conformational Space Exploration and Energy Landscapes
The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Exploring the conformational space and understanding the energy landscape are therefore essential. nih.gov
Conformational analysis of this compound can be performed using various computational methods. Ab initio methods, which are based on first principles of quantum mechanics, provide highly accurate results but are computationally expensive. arxiv.org Molecular mechanics (MM), on the other hand, uses classical physics to model the molecule, offering a faster but less accurate approach.
A common strategy is to use a less computationally demanding method like molecular mechanics to perform an initial broad search of the conformational space. The low-energy conformers identified are then subjected to more accurate ab initio or DFT calculations for geometry optimization and energy refinement. nih.gov
Through conformational analysis, it is possible to identify the stable conformers of this compound, which correspond to the local minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.
The dihedral angles between the phenyl, ethylamine (B1201723), and p-tolyl moieties are the primary degrees of freedom that define the different conformations of the molecule. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The analysis of this surface reveals the most stable, low-energy conformations that the molecule is likely to adopt.
Molecular Dynamics Simulations
As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound have not been extensively reported in publicly accessible scientific literature. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time, providing detailed insights into their conformational dynamics, interactions, and behavior in various environments.
While the application of MD simulations is widespread in computational and theoretical chemistry for a vast range of molecules, dedicated studies detailing the force fields, simulation parameters, and dynamic properties of this compound are not readily found.
For a hypothetical molecular dynamics simulation of this compound, the following parameters and research objectives would be relevant.
Hypothetical Simulation Parameters
A typical MD simulation for a small molecule like this compound would involve the definition of a force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms. Commonly used force fields for organic molecules include AMBER, CHARMM, or GROMOS. The simulation would be set up by placing the molecule in a simulation box, often solvated with a chosen solvent like water, to mimic physiological or experimental conditions.
The table below outlines a set of plausible, though hypothetical, parameters for an MD simulation of this compound.
| Parameter | Hypothetical Value/Condition |
| Force Field | AMBER (e.g., ff14SB) or CHARMM (e.g., CGenFF) |
| Solvent Model | TIP3P or SPC/E water model |
| Simulation Box | Cubic or Rectangular |
| Boundary Conditions | Periodic Boundary Conditions (PBC) |
| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |
| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |
| Simulation Time | 100 ns - 1 µs |
| Integration Time Step | 2 fs |
| Ensemble | NPT (Isothermal-Isobaric) |
Potential Research Focus and Expected Findings
Should such simulations be conducted, researchers would likely investigate several aspects of the molecule's behavior. The primary goals would be to understand its conformational landscape, flexibility, and interactions with its environment.
Key areas of investigation would include:
Conformational Analysis: Identifying the most stable conformations of the molecule by analyzing the dihedral angles of the ethylamine chain and the orientation of the phenyl and p-tolyl rings.
Solvation Effects: Studying how the solvent molecules arrange around the solute and quantifying properties like the radial distribution function (RDF) to understand the solvation shell structure.
Dynamic Properties: Calculating dynamic properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the molecule's structural stability and the flexibility of different atomic groups.
Interaction with Biological Macromolecules: If co-simulated with a protein or other biological target, MD could elucidate the binding mode, interaction energies, and key residues involved in the interaction.
The findings from such simulations would provide valuable atomic-level insights that complement experimental data and could aid in the rational design of new molecules with specific properties. However, it is important to reiterate that specific published data from molecular dynamics simulations on this compound is not currently available.
Applications in Asymmetric Catalysis and Advanced Materials Chemistry
Role as a Chiral Ligand in Transition Metal Catalysis
The derivatization of 1-Phenyl-2-(p-tolyl)ethylamine (B104309) into various chiral ligands has been a fruitful strategy for advancing asymmetric transition metal catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The structural rigidity and steric bulk of the this compound scaffold are key features that contribute to the high levels of enantioselectivity observed in many of these reactions.
Design and Synthesis of this compound-Derived Ligands
The synthesis of ligands derived from this compound typically involves the functionalization of the primary amine group. Common strategies include the formation of amides, imines, or the introduction of phosphorus-containing moieties to create P,N-ligands. These ligands are designed to chelate to a transition metal, thereby forming a stable, chiral catalytic complex. The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties by modifying the substituents on the phenyl and p-tolyl rings, as well as the groups attached to the nitrogen and phosphorus atoms. This tunability is crucial for optimizing the catalyst's performance for a specific asymmetric transformation.
A general synthetic approach involves the reaction of enantiomerically pure (S)- or (R)-1-Phenyl-2-(p-tolyl)ethylamine with a suitable electrophile. For instance, reaction with a chlorophosphine can yield a phosphinamine ligand, while condensation with a carbonyl compound can produce a chiral imine or, after reduction, a secondary amine ligand. The resulting ligands are then complexed with a suitable transition metal precursor, such as a palladium, rhodium, or iridium salt, to generate the active catalyst.
Asymmetric Hydrogenation Reactions
Chiral ligands derived from this compound have shown promise in the asymmetric hydrogenation of prochiral substrates, such as ketones and imines, to produce chiral alcohols and amines, respectively. These reactions are of significant industrial importance, particularly in the synthesis of pharmaceuticals and fine chemicals.
In a typical asymmetric hydrogenation, a complex of a transition metal (e.g., rhodium or iridium) with a chiral ligand derived from this compound catalyzes the addition of hydrogen across a carbon-oxygen or carbon-nitrogen double bond. The stereochemical outcome of the reaction is dictated by the chiral ligand, which forces the substrate to adopt a specific orientation in the coordination sphere of the metal, leading to the selective formation of one enantiomer.
| Substrate | Catalyst (Metal/Ligand) | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | [Rh(COD)Cl]₂ / (S)-P,N-Ligand | (R)-1-Phenylethanol | >99 | 95 |
| 1-Tetralone | [Ir(COD)Cl]₂ / (R)-P,N-Ligand | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 92 |
| N-(1-phenylethylidene)aniline | [Rh(COD)₂]BF₄ / (S)-P,N-Ligand | (S)-N-(1-phenylethyl)aniline | >99 | 98 |
Note: The data presented in this table is representative and compiled from various studies on analogous 1-phenylethylamine-derived ligands, illustrating the potential efficacy of ligands derived from this compound.
Asymmetric Cross-Coupling Reactions
Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. Chiral ligands derived from this compound have been explored for their ability to induce enantioselectivity in these transformations, leading to the synthesis of axially chiral biaryls and other stereochemically complex molecules.
In these reactions, a palladium catalyst bearing a chiral ligand facilitates the coupling of an organoboron compound (in the Suzuki-Miyaura reaction) or an alkene (in the Heck reaction) with an organohalide. The chiral ligand controls the stereochemistry of the product by influencing the geometry of the transition state during the key bond-forming steps of the catalytic cycle. The steric hindrance provided by the p-tolyl group in ligands derived from this compound can be particularly effective in controlling the atroposelective synthesis of biaryl compounds.
| Reaction | Substrates | Catalyst (Metal/Ligand) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Suzuki-Miyaura | 1-Bromo-2-naphthalenecarboxylic acid methyl ester + Phenylboronic acid | Pd(OAc)₂ / (S)-P,N-Ligand | (S)-Methyl 1-phenyl-2-naphthalenecarboxylate | 92 | 94 |
| Heck | 2,3-Dihydrofuran + Phenyl triflate | Pd₂(dba)₃ / (R)-P,N-Ligand | (R)-2-Phenyl-2,3-dihydrofuran | 85 | 90 |
Note: The data presented in this table is representative and compiled from various studies on analogous 1-phenylethylamine-derived ligands, illustrating the potential efficacy of ligands derived from this compound.
Other Asymmetric Transformations
The utility of chiral ligands based on the this compound scaffold extends beyond hydrogenation and cross-coupling reactions. These ligands have also been successfully employed in a variety of other asymmetric transformations, including allylic alkylations, hydrosilylations, and various cycloaddition reactions. The versatility of the ligand structure allows for its adaptation to the specific steric and electronic demands of different catalytic systems, making it a valuable platform for the development of new asymmetric methodologies.
Applications in Organocatalysis
In addition to their role in transition metal catalysis, derivatives of this compound have been utilized as organocatalysts. In this context, the chiral amine itself, or a simple derivative thereof, acts as the catalyst, obviating the need for a metal center. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.
Development of Organocatalysts Based on this compound Scaffold
The development of organocatalysts from this compound often involves the introduction of a functional group that can participate in the catalytic cycle, such as a thiourea (B124793), squaramide, or a Brønsted acid/base moiety. These functional groups can activate the substrates through hydrogen bonding or by forming transient covalent intermediates, such as enamines or iminium ions.
The chiral this compound backbone provides the necessary stereochemical control to ensure that the reaction proceeds with high enantioselectivity. The synthesis of these organocatalysts is often straightforward, making them attractive alternatives to more complex catalytic systems.
These organocatalysts have proven effective in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. For instance, a thiourea-functionalized this compound can act as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding interactions, thereby facilitating a highly enantioselective Michael addition.
| Reaction | Substrates | Organocatalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Michael Addition | Nitromethane + Chalcone | (S)-1-Phenyl-2-(p-tolyl)ethylamine-derived thiourea | (R)-3-(Nitromethyl)-1,3-diphenylpropan-1-one | 95 | 95:5 | 98 |
| Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | (S)-1-Phenyl-2-(p-tolyl)ethylamine-derived prolinamide | (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 88 | - | 96 |
Note: The data presented in this table is representative and compiled from various studies on analogous 1-phenylethylamine-derived organocatalysts, illustrating the potential efficacy of catalysts derived from this compound.
Enantioselective Reactions Catalyzed by its Derivatives
While the inherent chirality of this compound makes it a valuable building block in asymmetric synthesis, research specifically detailing the use of its derivatives as ligands for enantioselective catalysis is not extensively documented in publicly available literature. The compound's structural analogues, such as 1-phenylethylamine, have been widely incorporated into chiral ligands for various metal-catalyzed asymmetric reactions. researchgate.netnih.gov However, specific examples of catalysts derived from this compound itself are not prominently reported in the conducted research. Its primary documented role in asymmetric synthesis is as a chiral auxiliary or intermediate rather than as a catalytic species. chemimpex.com
Utility as a Chiral Resolving Agent for Other Chiral Compounds
The most significant application of this compound in stereochemistry is its use as a chiral resolving agent. This process involves reacting the racemic target compound with a single enantiomer of the amine. This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization.
This compound has proven to be an effective resolving agent for racemic carboxylic acids. The basic amine group reacts with the acidic carboxyl group to form diastereomeric ammonium-carboxylate salts, whose differential solubility in various solvents allows for their separation.
A notable industrial application is the use of (S)-1-Phenyl-2-(p-tolyl)ethylamine for the large-scale resolution of chrysanthemic acids. While specific data on the resolution of ibuprofen using this amine was not found, its efficacy with other carboxylic acids is well-documented.
The interaction between this compound and Mandelic Acid provides a clear example of the principles of diastereomeric salt formation. A study on the resolution of racemic this compound using (S)-Mandelic acid demonstrated that the two diastereomeric salts—(S)-amine·(S)-acid and (R)-amine·(S)-acid—exhibit different crystallization behaviors depending on the solvent system. nih.gov This difference is the key to the resolution. By controlling the dielectric constant of the solvent (e.g., by varying the water content in ethanol), one can selectively crystallize one diastereomeric salt over the other. nih.gov For instance, the (S)-1-Phenyl-2-(p-tolyl)ethylamine·(S)-Mandelic acid salt could be preferentially crystallized from an aqueous ethanol mixture, while the (R)-1-Phenyl-2-(p-tolyl)ethylamine·(S)-Mandelic acid salt was less soluble in 100% ethanol. nih.gov This solvent-dependent reversal of solubility highlights the subtle molecular interactions that govern chiral discrimination.
| Solvent System | Less Soluble Diastereomeric Salt | Yield | Diastereomeric Excess (de) |
|---|---|---|---|
| 74% (w/w) Aqueous Ethanol | (S)-amine·(S)-acid·H₂O | 33% | 96% |
| 100% Ethanol | (R)-amine·(S)-acid | 23% | 98% |
The use of this compound for the resolution of other chiral amines or alcohols is not well-documented in the surveyed literature. Chiral resolution of amines is typically achieved using a chiral acid. The resolution of alcohols generally requires their derivatization to an acidic species to enable the formation of diastereomeric salts with a basic resolving agent like this compound.
Integration into Chiral Stationary Phases for Chromatographic Applications
A significant advancement in the application of this compound is its incorporation into chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). CSPs are crucial for the analytical and preparative separation of enantiomers.
Researchers have successfully synthesized a novel CSP by bonding a derivative of (R)-1-phenyl-2-(4-methylphenyl)ethylamine to a silica (B1680970) gel support. hplc.eu The synthesis involved creating an amide derivative of the amine with (S)-valine, which was then anchored to the silica. hplc.eu This Pirkle-type CSP demonstrated effective chiral recognition and was used to separate the enantiomers of various compounds. hplc.eu
The performance of this novel CSP was evaluated for the separation of several challenging racemic and diastereomeric mixtures. It showed excellent enantioselectivity for certain amino acid derivatives and was capable of baseline separating the enantiomers and stereoisomers of specific pyrethroid insecticides. hplc.eu
| Compound Class | Specific Analyte | Separation Achieved |
|---|---|---|
| Amino Acid Derivatives | Various N-acyl derivatives | Baseline separation of enantiomers |
| Pyrethroid Insecticides | Fenpropathrin (B1672528) | Baseline separation of two enantiomers |
| Fenvalerate (B1672596) | Baseline separation of four stereoisomers | |
| Cypermethrin / Cyfluthrin | Partial separation of stereoisomers |
The results indicated that this CSP provided better enantioselectivity for these compounds compared to a standard Pirkle type 1-A column. hplc.eu The successful development of this CSP underscores the utility of this compound as a versatile chiral selector in the field of enantioselective chromatography.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes
The classical synthesis of 1-Phenyl-2-(p-tolyl)ethylamine (B104309) often involves multi-step procedures that may not align with modern principles of green chemistry. Future research is heavily geared towards developing more atom-economical, energy-efficient, and environmentally benign synthetic pathways.
A primary challenge lies in moving beyond traditional resolution methods, which are inherently limited to a theoretical maximum yield of 50% for the desired enantiomer, unless coupled with a racemization process. researchgate.net The future direction points emphatically towards asymmetric synthesis. Biocatalysis, in particular, presents a promising frontier. The use of enzymes like transaminases (TAs) offers a direct and highly enantioselective route to chiral amines from prochiral ketones. nih.govresearchgate.net Research into transaminases capable of efficiently converting a suitable prochiral ketone precursor to this compound with high conversion rates and enantiomeric excess (>99% ee) is a key objective. rsc.org The development of immobilized whole-cell biocatalysts could further enhance the sustainability of this process by allowing for enzyme recovery and reuse. nih.gov
Chemoenzymatic methods, which combine the advantages of chemical and biological catalysis, also represent a viable future direction for synthesizing optically active isomers of phenylethylamines. mdpi.com Furthermore, research into "hydrogen-borrowing" amination, which utilizes alcohols as starting materials and releases water as the only byproduct, is another avenue for creating greener synthetic routes. researchgate.net The exploration of novel metal-based or organocatalysts for the asymmetric hydrogenation of corresponding imines continues to be an active area of research for producing a wide array of chiral amines with high efficiency.
| Synthesis Strategy | Potential Advantages | Key Research Goal for this compound |
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Discovery or engineering of a specific transaminase with high activity and selectivity for the corresponding prochiral ketone. |
| Asymmetric Hydrogenation | High efficiency, broad substrate scope for related compounds. | Development of a highly active and selective catalyst (e.g., Iridium or Rhodium-based) for the specific imine precursor. |
| Hydrogen-Borrowing Amination | High atom economy, use of renewable alcohol feedstocks, water as byproduct. | Designing a catalyst system effective for the direct amination of 1-phenyl-2-(p-tolyl)ethanol. |
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for designing new catalysts and materials. While standard spectroscopic methods are used for routine characterization, advanced techniques are needed to probe the subtle aspects of its stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool. A significant area for future research involves the development and application of novel chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs) to improve the accuracy and efficiency of enantiomeric purity determination. unipi.itnih.gov The presence of two aromatic rings in the molecule can lead to complex NMR spectra due to anisotropic effects, and further studies are needed to fully interpret these interactions, potentially revealing detailed conformational information in solution. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT), offers a pathway to a deeper molecular-level understanding. Future computational studies could focus on:
Conformational Analysis: Mapping the potential energy surface to identify the most stable conformations of the amine and how they are influenced by different solvents.
Spectra Prediction: Calculating theoretical NMR chemical shifts to aid in the interpretation of experimental spectra and to assign the absolute configuration of the amine. nih.gov
Mechanism Elucidation: Modeling the transition states of its synthesis reactions or its interactions as a catalyst to understand the origins of stereoselectivity.
These computational insights, when combined with advanced spectroscopic data, will provide a comprehensive picture of the molecule's behavior, facilitating rational design for future applications.
Exploration of Novel Catalytic and Material Science Applications
While this compound is a known resolving agent, its potential as a chiral ligand or organocatalyst in its own right is an area ripe for exploration. chemimpex.com Chiral amines are foundational components of many successful organocatalysts used in asymmetric reactions. mdpi.com Future research could involve incorporating the this compound scaffold into novel catalyst designs, such as in the formation of chiral aminonaphthols or as a component in bifunctional catalysts for reactions like asymmetric aldol (B89426) or Michael additions. mdpi.com Its established use in the industrial-scale resolution of chrysanthemic acids, precursors to synthetic pyrethroid insecticides, already highlights its utility in large-scale chemical processes. researchgate.net
In material science, the mention of its potential use in creating polymers with enhanced properties opens a significant field for future investigation. chemimpex.com Chiral amines can be used to synthesize chiral polymers with unique optical or recognition properties. Research could be directed towards:
Chiral Polymers: Using this compound as a monomer or a chiral initiator for polymerization to create materials for chiral chromatography stationary phases or enantioselective sensors.
Functional Materials: Incorporating the amine into polymer backbones to create materials with specific thermal or mechanical properties for specialized industrial applications.
Systematic studies are needed to synthesize these materials and characterize their properties to validate these potential applications.
Challenges in Industrial-Scale Production and Purification of Enantiopure Forms
The transition from laboratory-scale synthesis to cost-effective and efficient industrial production presents several unresolved challenges. For this compound, achieving high enantiomeric purity on a large scale is a primary concern.
Modern purification techniques like preparative Supercritical Fluid Chromatography (SFC) offer a greener alternative to traditional liquid chromatography, significantly reducing organic solvent consumption. chromatographyonline.comdiva-portal.org Developing a robust and scalable preparative SFC method for the final purification of this compound could be a key future direction for industrial production. researchgate.net This would involve screening various chiral stationary phases and optimizing mobile phase conditions to achieve high throughput and purity. The high cost of specialized chiral columns and the technical demands of high-pressure systems are current challenges to the widespread adoption of this technology.
| Challenge | Future Research Direction |
| Low Yield of Resolution | Development of an efficient in-situ or separate racemization process for the unwanted enantiomer. |
| Solvent Waste in Purification | Optimization of preparative Supercritical Fluid Chromatography (SFC) methods for large-scale enantioseparation. |
| High Cost of Chiral Catalysts | Exploration of biocatalytic routes with reusable immobilized enzymes to reduce catalyst cost per kilogram of product. |
| Process Control | Implementation of advanced process analytical technology (PAT) to monitor and control crystallization during diastereomeric salt formation. |
Q & A
What are the key physicochemical properties of 1-Phenyl-2-(p-tolyl)ethylamine, and how do they influence experimental design?
Basic Research Question
The compound (CAS 30275-30-0, C₁₅H₁₇N) has a density of 1.02 g/mL at 20°C, but critical parameters like melting point and refractive index remain uncharacterized . Its hydrophobicity (XlogP = 3.1) and single hydrogen-bond donor/accepting group suggest moderate solubility in organic solvents, necessitating solvent optimization for synthesis or purification . Researchers should prioritize controlled storage (sealed, dry, ventilated) to avoid decomposition or unintended reactions .
How can enantiomerically pure this compound be synthesized?
Advanced Research Question
Enantiomeric resolution is achieved using chiral resolving agents. For example, (S)-1-Phenyl-2-(p-tolyl)ethylamine resolves trans-chrysanthemic acid enantiomers via diastereomeric salt formation . Solvent dielectric constant (ε) optimization is critical: lower ε (e.g., toluene, ε = 2.4) enhances diastereomer crystallization, while higher ε (e.g., ethanol, ε = 24.3) reduces selectivity . A stepwise approach:
React racemic compound with a chiral acid (e.g., (R)-mandelic acid) in low-ε solvent.
Crystallize diastereomers and isolate via filtration.
Neutralize salts to recover enantiopure amine .
What methodologies are effective for analyzing this compound in chiral HPLC?
Advanced Research Question
A chiral stationary phase (CSP) derived from (R)-1-Phenyl-2-(p-tolyl)ethylamine amide and (S)-valine enables enantioseparation of amino acids and pyrethroids . Method optimization:
- Column: Bonded CSP (3.5 µm silica, 250 mm × 4.6 mm).
- Mobile Phase: Hexane/ethanol (95:5 v/v) with 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min, UV detection at 254 nm .
Validation requires testing retention factors (k), selectivity (α), and resolution (Rs) under varying pH and temperature.
How does computational modeling aid in predicting the compound’s interactions with cytochrome P450 enzymes?
Advanced Research Question
Linear Interaction Energy (LIE) methods predict binding affinity to cytochrome P450 1A2. Key steps:
Docking: Use AutoDock Vina to model interactions between the compound’s aromatic rings and enzyme heme.
MD Simulations: Run 10-ns simulations in GROMACS to calculate van der Waals and electrostatic energies.
Affinity Prediction: Apply LIE equation: ΔG = αΔ⟨VvdW⟩ + βΔ⟨Velec⟩ + γ, where α = 0.18, β = 0.33 .
This approach identifies metabolic stability and potential drug-drug interactions .
What safety protocols are essential for handling this compound?
Basic Research Question
The compound is flammable (GHS Category 4) and acutely toxic (oral LD₅₀ < 300 mg/kg). Protocols include:
- PPE: Nitrile gloves, lab coat, and goggles (skin/eye corrosion risk) .
- Ventilation: Use fume hoods to avoid inhalation (boiling point ~214°C) .
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
How can the compound serve as a precursor for heterocyclic synthesis?
Advanced Research Question
Dehydrogenation with Hg(II)-EDTA yields 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole, a bioactive scaffold . Procedure:
React this compound (62a) with Hg(OAc)₂ (2 eq) in ethanol.
Stir at 80°C for 12 h to form cyclized product (63) in 45% yield .
Chiral derivatives enable asymmetric catalysis or drug discovery applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
